2-Benzyl-6-bromo-2,3-dihydrochromen-4-one
Description
Properties
Molecular Formula |
C16H13BrO2 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
2-benzyl-6-bromo-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13BrO2/c17-12-6-7-16-14(9-12)15(18)10-13(19-16)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2 |
InChI Key |
FXRQHBVDNRQFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-bromo-2,3-dihydrochromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-bromo-2,3-dihydrochromen-4-one.
Benzylation: The key step involves the benzylation of 6-bromo-2,3-dihydrochromen-4-one using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial methods for large-scale production are not widely documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the chromenone ring can yield dihydro derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Benzyl-6-bromo-2,3-dihydrochromen-4-one exerts its effects depends on its interaction with biological targets. The benzyl group and bromine atom can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
6-Bromo-2,3-dihydrochromen-4-one: Lacks the benzyl group, which may result in different biological activities.
2-Benzyl-4H-chromen-4-one:
2-Benzyl-6-chloro-2,3-dihydrochromen-4-one: Chlorine instead of bromine, which can lead to different chemical and biological properties.
Uniqueness: 2-Benzyl-6-bromo-2,3-dihydrochromen-4-one is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
This comprehensive overview highlights the significance of 2-Benzyl-6-bromo-2,3-dihydrochromen-4-one in various fields of research and its potential for further scientific exploration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
